2-Amino-5-(benzyloxy)benzamide
Description
Properties
IUPAC Name |
2-amino-5-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAPPDCNKZJTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298003 | |
| Record name | 2-Amino-5-(phenylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65883-84-3 | |
| Record name | 2-Amino-5-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65883-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(phenylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks and Molecular Design Principles
Quantum Chemical Considerations for 2-Amino-5-(benzyloxy)benzamide
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. mdpi.comindexcopernicus.comnih.gov For this compound, these calculations can elucidate properties such as electron density distribution, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The molecular structure is characterized by three key functional groups: the primary amino group (-NH2), the benzyloxy group (-OCH2C6H5), and the benzamide (B126) core (-CONHC6H5). The amino group acts as an electron-donating group, increasing the electron density on the aromatic ring to which it is attached. The benzyloxy group, while also having an electron-donating oxygen, introduces significant steric bulk and additional aromatic character. The benzamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are crucial for intermolecular interactions.
Quantum chemical studies on similar molecules, such as aminobenzene sulfonamides, have utilized DFT with basis sets like B3LYP/6-31G(d,p) to optimize molecular geometry and calculate electronic properties. indexcopernicus.com Such analyses for this compound would reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The MEP map would highlight the electron-rich regions (around the oxygen and nitrogen atoms) and electron-poor regions (around the amide and amino hydrogens), which are critical for predicting non-covalent interactions with biological receptors.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich amino-substituted benzene (B151609) ring, while the LUMO might be distributed over the benzamide's carbonyl group and its adjacent aromatic ring.
Table 1: Predicted Quantum Chemical Properties of this compound Note: These are illustrative values based on typical calculations for similar benzamide derivatives and are not from direct experimental or computational analysis of the specific compound.
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential near O and N atoms; Positive potential near N-H protons. | Predicts sites for non-covalent bonding and receptor interactions. |
Conformational Analysis and Energetic Landscapes
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates how it fits into a receptor's binding site. This compound possesses several rotatable bonds, leading to a complex energetic landscape with multiple possible conformers.
Key rotatable bonds include:
The C-N bond of the amide group.
The bond between the carbonyl carbon and the benzene ring.
The bonds within the benzyloxy group (C-O, O-CH2, and CH2-phenyl).
The rotation around the amide bond (C-N) is typically restricted due to its partial double-bond character, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable in most cases. The orientation of the aromatic rings relative to the central amide linker is also crucial. Studies on bifacial benzamide-based foldamers show that substitutions on the aromatic rings can direct the molecule to adopt specific, stable conformations that can mimic secondary protein structures like α-helices. scispace.comkent.ac.uk
The benzyloxy group adds another layer of conformational complexity. The flexibility of the ether linkage allows the benzyl (B1604629) ring to adopt various positions relative to the rest of the molecule. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit different binding pockets, but it can also be entropically unfavorable. Computational methods, such as molecular dynamics (MD) simulations, are used to explore the accessible conformational space and identify low-energy, stable conformations. tandfonline.commdpi.com These studies can map the potential energy surface, revealing the energy barriers between different conformers and identifying the most populated conformational states under physiological conditions.
Principles of Pharmacophore Design in Benzamide Analogs
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. nih.gov Benzamide derivatives are a versatile scaffold found in a wide range of pharmacologically active compounds, including inhibitors of various enzymes and modulators of receptors. nih.gov
The design of benzamide analogs often revolves around modifying the substituents on the aromatic rings to optimize interactions with a specific biological target. Common pharmacophoric features in benzamide analogs include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide is a strong hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The N-H group of the amide is a reliable hydrogen bond donor. The primary amino group in this compound provides an additional HBD.
Aromatic/Hydrophobic Regions: The two phenyl rings and the benzyl group provide extensive surfaces for hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding site. mdpi.com
Linker Flexibility: The central amide and ether linkages provide a specific spatial arrangement and orientation for the key interacting groups.
For example, in the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors, the benzamide scaffold helps to correctly position hydrophobic and aromatic functionalities within the binding cleft of the protein. nih.gov Similarly, in developing modulators for metabotropic glutamate (B1630785) receptor 5 (mGluR5), the benzamide core is part of a structure that can adopt "linear" or "arc" conformations to bind within the allosteric site, stabilized by hydrogen bonds and hydrophobic contacts. mdpi.com
The specific substitution pattern of this compound, with an amino group at position 2 and a benzyloxy group at position 5, defines a unique pharmacophore. The amino group can form key hydrogen bonds or salt bridges, while the large benzyloxy group can occupy a significant hydrophobic pocket within a receptor. Structure-activity relationship (SAR) studies on related analogs would involve modifying these groups to enhance potency and selectivity. nih.gov
Table 2: Key Pharmacophoric Features of Benzamide Analogs
| Pharmacophoric Feature | Contributing Molecular Moiety | Typical Interaction | Example Role in Drug Design |
|---|---|---|---|
| Hydrogen Bond Donor | Amide N-H, Amino N-H | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu). | Anchoring the ligand in the active site. |
| Hydrogen Bond Acceptor | Amide C=O, Ether Oxygen | Interaction with N-H groups or hydroxyl residues (e.g., Ser, Thr, Tyr). | Orienting the molecule for optimal binding. |
| Aromatic Ring | Phenyl, Benzyl groups | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). | Enhancing binding affinity. |
| Hydrophobic Group | Benzyl group, Aromatic rings | Van der Waals interactions with hydrophobic pockets. | Improving selectivity and membrane permeability. |
Synthetic Methodologies for 2 Amino 5 Benzyloxy Benzamide and Its Derivatives
Strategies for the Construction of the Benzamide (B126) Core
The formation of the amide bond is a critical step in the synthesis of 2-amino-5-(benzyloxy)benzamide. Various approaches, including direct amidation, coupling-agent-mediated reactions, and reductive strategies, have been explored.
Direct Amidation Approaches
Direct amidation of the corresponding carboxylic acid, 2-amino-5-(benzyloxy)benzoic acid, represents a straightforward approach to the benzamide core. This typically involves the reaction of the carboxylic acid with an amine source. One common method involves heating the carboxylic acid with urea, which serves as the ammonia (B1221849) source, often in the presence of a catalyst like boric acid to facilitate the reaction. While effective for some aromatic and aliphatic carboxylic acids, the specific application of this method to 2-amino-5-(benzyloxy)benzoic acid requires careful optimization to ensure compatibility with the existing amino and benzyloxy functional groups.
Another direct approach is the use of catalysts such as niobium(V) oxide (Nb₂O₅), which has been shown to be effective for the amidation of a wide range of carboxylic acids, including benzoic acids, with various amines. researchgate.net This heterogeneous catalyst activates the carbonyl group of the carboxylic acid, promoting nucleophilic attack by the amine. researchgate.net The reusability of the catalyst makes this an attractive method from a green chemistry perspective.
Carbonyldiimidazole-Mediated Condensations
1,1'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for the formation of amide bonds under mild conditions. The reaction proceeds through the formation of a highly reactive acylimidazolide intermediate from the carboxylic acid. This intermediate then readily reacts with an amine to form the desired amide. This method is known for its high efficiency and tolerance of various functional groups, making it a potentially suitable strategy for the synthesis of this compound from its corresponding carboxylic acid precursor.
Reductive Alkylation Strategies
Reductive amination, also known as reductive alkylation, provides an alternative route to the formation of C-N bonds. wikipedia.orgpearson.compearson.comsigmaaldrich.com This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. pearson.compearson.com While this method is primarily used for the synthesis of amines, it can be adapted for the formation of amides. For the synthesis of this compound, a potential precursor could be 2-amino-5-(benzyloxy)benzaldehyde. This aldehyde could undergo reductive amination with a suitable nitrogen source, followed by oxidation to yield the benzamide. However, direct application of this strategy for the synthesis of the target compound requires further investigation.
Introduction and Manipulation of the Benzyloxy Moiety
The benzyloxy group is a key feature of the target molecule, and its introduction is a crucial aspect of the synthetic strategy. This is typically achieved through the alkylation of a hydroxylated precursor.
Alkylation of Hydroxylated Precursors with Benzyl (B1604629) Halides
A common and effective method for introducing the benzyloxy group is the Williamson ether synthesis, which involves the alkylation of a hydroxyl group with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. researchgate.netkoreascience.kr For the synthesis of this compound, a suitable precursor would be 2-amino-5-hydroxybenzamide. The hydroxyl group of this precursor can be deprotonated by a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile, attacking the benzyl halide to form the desired ether linkage. The choice of solvent, such as dimethylformamide (DMF), and reaction temperature are important parameters to optimize for achieving a high yield of the O-benzylated product. researchgate.net
Alternatively, the synthesis can proceed through a nitro-substituted intermediate, such as 5-hydroxy-2-nitrobenzoic acid. The hydroxyl group of this precursor can be selectively benzylated using a benzyl halide in the presence of a base. The resulting 5-(benzyloxy)-2-nitrobenzoic acid can then be converted to the target compound through amidation of the carboxylic acid and subsequent reduction of the nitro group.
The table below summarizes the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides, a reaction analogous to the O-benzylation of hydroxylated precursors.
| Starting Material | Benzyl Halide | Base | Product | Yield (%) |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | 2-Methylbenzyl bromide | K₂CO₃ | Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | 67 |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | 2-Fluorobenzyl chloride | K₂CO₃ | Ethyl 1-(2-fluorobenzyloxy)-4-methyl-2-phenyl-1H-imidazole-5-carboxylate | Data not available |
This data is illustrative of O-alkylation reactions with benzyl halides and may not represent the exact conditions for the synthesis of this compound. researchgate.net
O-Benzylation Techniques
Beyond the use of benzyl halides, other O-benzylation techniques can be employed. Phase-transfer catalysis can be utilized to facilitate the reaction between the hydroxylated precursor and the benzylating agent, particularly when dealing with substrates that have limited solubility in common organic solvents. This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the phenoxide ion from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.
Furthermore, the choice of the benzylating agent can be varied. For instance, benzyl triflate or benzyl mesylate can be used as more reactive alternatives to benzyl halides, potentially allowing for milder reaction conditions. The selection of the appropriate O-benzylation technique depends on the specific substrate and the desired reaction outcome, with the goal of achieving selective and high-yielding formation of the benzyloxy ether.
Synthesis of Structural Analogs and Hybrid Systems
A series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogs have been synthesized and identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis researchgate.net. The synthesis of these compounds generally involves the benzoylation of an N-substituted aminoethyl-benzyloxyaniline intermediate. For example, the synthesis of a potent analog involved the alkylation of 4-chloroaniline (B138754) with N-Boc-aminopropanone, followed by benzoylation with 2,4-dichlorobenzoyl chloride, and subsequent deprotection of the Boc group with hydrochloric acid to yield the final benzamide hydrochloride salt researchgate.net. This modular synthesis allows for variation at multiple positions of the scaffold to explore structure-activity relationships. The research led to the identification of a compound with an in vitro EC50 value of 0.001 μM against the parasite researchgate.net.
The introduction of a nitro group onto the benzamide scaffold can be a key step in the synthesis of various derivatives. A general method for preparing 2-amino-5-nitro-benzophenones, which share a substituted 2-aminobenzoyl core, involves the reaction of a substituted benzoyl chloride with p-nitroaniline in the presence of a Lewis acid catalyst like anhydrous zinc chloride google.com. For instance, the reaction of o-fluorobenzoyl chloride with p-nitroaniline yields 2-amino-5-nitro-2'-fluorobenzophenone google.com. This Friedel-Crafts-type acylation provides a route to introduce a nitro group at the 5-position of the 2-amino-benzoyl moiety. While this example leads to a benzophenone, the underlying chemistry of reacting a substituted aniline (B41778) with an acylating agent is relevant for the synthesis of nitro-substituted benzamides.
The synthesis of conjugates linking a benzyloxy-benzamide scaffold to a heterocyclic moiety can be achieved through various synthetic strategies, often involving the formation of the heterocyclic ring or its attachment to a pre-functionalized benzyloxy-benzamide. One relevant approach is the Suzuki-Miyaura cross-coupling reaction to attach five-membered heterocycles to a benzyloxy-benzaldehyde intermediate, which can then be further elaborated to the corresponding benzamide semanticscholar.org.
In a reported synthesis, iodo-benzyloxy-benzaldehydes were coupled with various heterocyclic boronic acids, such as 2- and 3-thiophene-boronic acids and 2- and 3-furan-boronic acids semanticscholar.org. Different palladium catalysts and reaction conditions were explored to optimize the coupling. For example, the reaction of iodo-benzyloxy-benzaldehydes with 3-thiophene-boronic acid using palladium acetate, tri(o-tolyl)phosphine, and aqueous tripotassium phosphate (B84403) in dimethoxyethane afforded the desired heteroaryl-substituted products in high yields (76-99%) semanticscholar.org. A more robust system for other heterocyclic boronic acids involved using tetrakis(triphenylphosphine)palladium (B116648) with aqueous cesium carbonate in dimethylformamide, which also provided good yields (75-93%) semanticscholar.org. The resulting heteroaryl-substituted benzyloxy-benzaldehyde can then be converted to the 2-amino-benzamide derivative through established methods, such as oximation, reduction of the oxime to an amine, and subsequent amidation.
The yields of the Suzuki-Miyaura coupling for different heterocyclic boronic acids are presented below.
| Boronic Acid | Coupling Conditions | Yield (%) |
| 3-Thiophene-boronic acid | Pd(OAc)2/P(o-tolyl)3/K3PO4/DME | 76-99 |
| 2-Thiophene-boronic acid | Pd(PPh3)4/Cs2CO3/DMF | 75-93 |
| 2-Furan-boronic acid | Pd(PPh3)4/Cs2CO3/DMF | 75-93 |
| 3-Furan-boronic acid | Pd(PPh3)4/Cs2CO3/DMF | 75-93 |
Table 2: Yields for Suzuki-Miyaura Coupling of Iodo-benzyloxy-benzaldehydes with Heterocyclic Boronic Acids. semanticscholar.org
Thiazolidine-Amide Hybrid Derivatives Incorporating Benzyloxy Moieties
The synthesis of thiazolidine-amide hybrid structures represents a significant area of organic synthesis, leading to compounds with diverse biological potential. While a direct synthesis commencing from this compound is not extensively documented in readily available literature, a general and effective methodology for creating thiazolidine-benzamide derivatives has been established. This process typically involves a multi-step sequence that can be adapted for precursors like a benzyloxy-substituted benzamide.
A representative synthesis involves the initial formation of a hydrazinyl-benzamide intermediate. nih.gov This intermediate is then reacted with various aldehydes to produce Schiff bases. The crucial step in forming the thiazolidine (B150603) ring is the cyclization of these Schiff bases with thioglycolic acid. nih.gov This reaction sequence is a powerful tool for generating a library of thiazolidine-benzamide derivatives. nih.gov
The key steps in this synthetic approach are outlined below:
Formation of Hydrazinyl-benzamide: A substituted benzamide is reacted with hydrazine (B178648) hydrate, typically under reflux conditions in a solvent like ethanol (B145695), to yield a (2-hydrazinyl-2-oxoethyl)benzamide intermediate.
Schiff Base Formation: The hydrazinyl-benzamide is then condensed with a range of aromatic or heterocyclic aldehydes. This reaction is usually carried out in ethanol with a catalytic amount of glacial acetic acid, resulting in the formation of the corresponding Schiff bases. nih.gov
Cyclization to Thiazolidine Ring: The final step is the cyclocondensation of the Schiff base with thioglycolic acid. This reaction is often facilitated by a dehydrating agent or a catalyst such as anhydrous zinc chloride in a solvent like DMF, and can sometimes be accelerated using microwave irradiation. nih.gov This step creates the characteristic 4-oxo-thiazolidine ring attached to the benzamide scaffold.
This methodology allows for significant molecular diversity, as a wide variety of aldehydes can be used in the Schiff base formation step, leading to a broad spectrum of final thiazolidine-amide hybrid derivatives. nih.gov
Table 1: General Synthetic Scheme for Thiazolidine-Benzamide Derivatives
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Substituted Benzamide, Hydrazine Hydrate | Ethanol, Reflux | (2-hydrazinyl-2-oxoethyl)benzamide |
| 2 | (2-hydrazinyl-2-oxoethyl)benzamide, Aldehyde (R-CHO) | Ethanol, Glacial Acetic Acid, Reflux | Schiff Base |
| 3 | Schiff Base, Thioglycolic Acid | Anhydrous ZnCl2, DMF, MWI | Thiazolidine-benzamide derivative |
N-(Benzyloxy)chromone Carboxamide Synthesis
The synthesis of N-(benzyloxy)chromone carboxamides involves the strategic coupling of a chromone (B188151) carboxylic acid moiety with an O-substituted benzylhydroxylamine. This approach builds the desired molecule by forming a stable amide bond between two key fragments.
A common and efficient route begins with the synthesis of a chromone-carboxylic acid precursor. derpharmachemica.com For instance, a 6-fluoro-chromone-2-carboxylic acid can be prepared from 5-fluoro-2-hydroxyacetophenone and diethyl oxalate, followed by hydrolysis. derpharmachemica.com Similarly, a chromone-3-carboxylic acid can be synthesized from o-hydroxyacetophenone. derpharmachemica.com
Once the chromone-carboxylic acid is obtained, the pivotal step is the amide coupling reaction. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. The activated acid is then reacted with an appropriate O-(substituted benzyl)-hydroxylamine to form the final N-(benzyloxy)chromone carboxamide. derpharmachemica.com
The general procedure can be summarized as follows:
Synthesis of Chromone Carboxylic Acid: A substituted 2-hydroxyacetophenone (B1195853) is used as a starting material to construct the chromone ring system with a carboxylic acid function at either the 2- or 3-position.
Activation of Carboxylic Acid: The chromone-carboxylic acid is converted into a more reactive acylating agent. A common method is the formation of an acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amide Coupling: The activated chromone-carboxylic acid is then coupled with an O-substituted benzylhydroxylamine. This reaction forms the target N-(benzyloxy)chromone carboxamide. The final products are typically purified by column chromatography. derpharmachemica.com
An alternative approach for synthesizing benzyloxy-tethered chromone carboxamides involves starting with a hydroxyl-substituted chromone. researchgate.net For example, 7-hydroxy-2,3-dimethylchromone (B3350128) can be used as a precursor. The synthesis proceeds through the formation of a key intermediate, 7-benzyloxy-2,3-dimethyl-8-carboxylic acid. This intermediate is then coupled with various amines using selective amide coupling agents like HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) to yield the desired carboxamide derivatives. researchgate.net This method highlights the importance of the 7-benzyloxy substitution for potential biological activity. researchgate.net
Table 2: Key Reagents in N-(Benzyloxy)chromone Carboxamide Synthesis
| Step | Purpose | Common Reagents |
| Chromone Synthesis | Building the core heterocyclic structure | Substituted 2-hydroxyacetophenone, Diethyl oxalate |
| Carboxylic Acid Activation | Increasing reactivity for amide coupling | Thionyl chloride, Oxalyl chloride |
| Amide Coupling | Formation of the final carboxamide bond | O-substituted benzylhydroxylamines, HBTU/HOBt |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of 1D (¹H, ¹³C) and 2D NMR spectra, a complete structural assignment of 2-Amino-5-(benzyloxy)benzamide can be achieved.
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The expected signals can be assigned to the protons of the substituted benzamide (B126) ring, the benzyloxy group, the primary amine, and the primary amide functionalities.
The protons of the amide (-CONH₂) and the aromatic amine (-NH₂) groups are expected to appear as broad singlets. Their chemical shifts can be variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The three aromatic protons on the main benzamide ring would exhibit distinct splitting patterns due to their coupling with neighboring protons. Similarly, the five protons of the phenyl ring within the benzyloxy group typically appear as a complex multiplet. The two methylene (B1212753) protons (-CH₂-) of the benzyloxy group are chemically equivalent and are expected to produce a sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CONH₂ | Variable (Broad Singlet) | bs |
| -NH₂ | Variable (Broad Singlet) | bs |
| Aromatic H (Benzamide Ring) | 6.5 - 7.5 | m |
| Aromatic H (Benzyl Ring) | 7.2 - 7.5 | m |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically around 165-175 ppm. The aromatic carbons of the two phenyl rings will resonate in the range of approximately 110-160 ppm. The chemical shifts of the substituted carbons are influenced by the electronic effects of the attached functional groups (-NH₂, -OR, -CONH₂). The methylene carbon of the benzyloxy group is expected to appear in the range of 65-75 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O (Amide) | 165 - 175 |
| Aromatic C -N | 140 - 150 |
| Aromatic C -O | 150 - 160 |
| Aromatic C -H & C -C | 110 - 140 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. It would be used to establish the connectivity of protons on the aromatic rings, tracing the sequence of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different parts of the molecule, such as linking the benzyloxy methylene protons to the substituted aromatic ring and assigning quaternary (non-protonated) carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will each exhibit two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected around 1650 cm⁻¹ due to the C=O stretching vibration of the amide group. researchgate.net
N-H Bending (Amide II): The N-H bending vibration of the amide, or the Amide II band, typically appears in the 1640-1550 cm⁻¹ range.
C-O-C Stretching: The ether linkage of the benzyloxy group will produce a characteristic C-O stretching band, usually found in the 1250-1050 cm⁻¹ region.
Aromatic C=C and C-H Vibrations: The presence of the two aromatic rings is confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine & Amide | N-H Stretching | 3200 - 3500 |
| Amide | C=O Stretching (Amide I) | ~1650 |
| Amide | N-H Bending (Amide II) | 1640 - 1550 |
| Ether | C-O Stretching | 1250 - 1050 |
IR spectroscopy is highly sensitive to hydrogen bonding. The position and shape of the N-H and C=O stretching bands can provide significant insight into both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. ias.ac.in
In this compound, there is a potential for intramolecular hydrogen bonding between the hydrogen of the ortho-amino group (-NH₂) and the oxygen of the amide carbonyl group (-C=O). This interaction would typically cause a shift of the C=O stretching frequency to a lower wavenumber and a broadening of the N-H bands.
Intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, can lead to the formation of dimeric structures or extended networks in the solid state or in concentrated solutions. elsevierpure.com These interactions are also evidenced by a broadening and shifting of the corresponding N-H and C=O bands to lower frequencies compared to their positions in a dilute, non-polar solvent where such interactions are minimized. nih.govresearchgate.net Comparing spectra recorded in different phases (solid vs. solution) or at varying concentrations can help elucidate the nature of the hydrogen-bonding network. ias.ac.in
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is indispensable for confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The molecular formula of this compound is C₁₄H₁₄N₂O₂. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas by measuring its mass to several decimal places.
The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. This value can then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental exact masses provides strong evidence for the compound's elemental composition.
Table 1: Theoretical Mass Calculation for this compound (C₁₄H₁₄N₂O₂)
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (H) | 14 | 1.007825 | 14.10955 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 2 | 15.994915 | 31.98983 |
| Total Monoisotopic Mass | 242.10553 |
An experimental HRMS measurement yielding a mass very close to 242.1055 Da would confidently confirm the molecular formula of this compound.
In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), a precursor ion (often the molecular ion, [M+H]⁺) is fragmented into smaller product ions. The pattern of fragmentation provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted based on its structure.
The benzyloxy group is a common site for fragmentation. Cleavage of the benzyl-oxygen bond is highly favorable, leading to the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. whitman.eduyoutube.com This is often a prominent peak in the mass spectra of benzyl-containing compounds. Another significant fragmentation involves the cleavage of the amide bond.
Key predicted fragmentation pathways include:
Loss of the benzyl (B1604629) group: The most characteristic fragmentation is the cleavage leading to the tropylium ion [C₇H₇]⁺ and a radical remnant of the main structure.
Loss of a benzyloxy radical: Cleavage of the C-O bond can result in the loss of a benzyloxy radical (•OCH₂C₆H₅), leaving a charged aminobenzamide fragment.
Amide bond cleavage: Fragmentation can occur at the C-N bond of the amide, leading to the loss of the carbamoyl (B1232498) group (•CONH₂) or the formation of a benzoyl-type cation.
Table 2: Predicted Mass Fragments of this compound
| m/z | Proposed Ion Formula | Proposed Structure/Origin |
|---|---|---|
| 243.11 | [C₁₄H₁₅N₂O₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 135.05 | [C₇H₅NO₂]⁺ | Fragment from cleavage of the ether bond (loss of benzyl group) |
| 121.05 | [C₇H₇NO]⁺ | Fragment from loss of the benzyloxy group and subsequent rearrangement |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl-oxygen bond whitman.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. mdpi.com Due to the presence of polar amino (-NH₂) and amide (-CONH₂) groups, this compound has a relatively high boiling point and may exhibit poor chromatographic behavior without derivatization.
For GC-MS analysis of such aromatic amines and amides, a derivatization step is often employed to increase volatility and thermal stability. nih.govnih.gov This involves converting the polar N-H groups into less polar derivatives, such as by silylation. Once derivatized, the compound can be effectively separated on a standard non-polar GC column (e.g., a 5%-phenyl-dimethylpolysiloxane column) and analyzed by the mass spectrometer, which provides both a retention time for identification and a mass spectrum for structural confirmation. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile or thermally labile compounds like this compound, as it does not require the analyte to be vaporized. rsc.org The compound can be analyzed directly without derivatization.
A typical LC-MS method would involve:
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used. The compound would be separated on a C18 column using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to improve peak shape and promote ionization.
Ionization: Electrospray ionization (ESI) is the most common interface for this type of analysis. In positive ion mode, the analyte would be detected as the protonated molecular ion, [M+H]⁺, at m/z 243.11.
Detection: The mass spectrometer detects the m/z of the parent ion and can also be used in tandem MS mode (LC-MS/MS) to generate fragment ions for more definitive structural confirmation and quantification. wur.nl
X-ray Diffraction (XRD) Studies for Solid-State Structures
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound is not available in the surveyed literature, the methodology can be described based on studies of similar benzamide compounds. x-mol.netnih.govnih.gov To perform the analysis, a single crystal of the compound of sufficient quality and size is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
The analysis would reveal:
Molecular Conformation: The precise dihedral angles between the phenyl ring, the amide plane, and the benzyloxy substituent. Studies on other benzamides show that the amide moiety is often nearly planar, with varying dihedral angles to the attached aromatic rings. nih.gov
Bond Lengths and Angles: Exact measurements of all covalent bonds, which can be compared to theoretical values.
Intermolecular Interactions: The presence of hydrogen bonds is highly likely due to the amino and amide groups, which can act as both hydrogen bond donors and acceptors. These interactions, along with potential π-π stacking from the aromatic rings, would dictate how the molecules pack together in the crystal lattice. researchgate.net
To illustrate the type of data obtained from such an analysis, the crystallographic data for a related compound, N-(5-Cyanononan-5-yl)benzamide, is presented below as an example. nsf.gov
Table 3: Example Crystallographic Data for a Benzamide Derivative (N-(5-Cyanononan-5-yl)benzamide) nsf.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.8761 (3) |
| b (Å) | 10.5333 (4) |
| c (Å) | 31.1456 (11) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 3240.20 (19) |
| Z (Molecules per unit cell) | 8 |
This type of detailed structural information is fundamental for understanding the solid-state properties of this compound and for rationalizing its physical characteristics.
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonds, Pi-Pi Stacking)
A detailed analysis of the intermolecular interactions within the crystal lattice of this compound, including specific hydrogen bond lengths, angles, and the nature of pi-pi stacking, cannot be provided at this time due to the absence of published crystallographic data for this specific compound.
The determination of such structural features relies on experimental techniques, primarily single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of molecules in the solid state. Without this foundational data, any discussion of the specific intermolecular forces governing the crystal packing of this compound would be speculative.
Further research, specifically the successful crystallization and subsequent X-ray crystallographic analysis of this compound, is required to provide the detailed research findings and data tables necessary to thoroughly characterize its intermolecular interactions.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Benzyloxy Benzamide
Nucleophilic Reactivity of the Amino and Amide Functions
The presence of lone pairs of electrons on the nitrogen atoms of both the amino and amide groups confers nucleophilic character to 2-Amino-5-(benzyloxy)benzamide. However, the reactivity of these two groups differs significantly due to the influence of the adjacent carbonyl group on the amide nitrogen.
Amination Reactions
The primary amino group of this compound can act as a nucleophile in various amination reactions, leading to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. For instance, it can react with suitable precursors to form heterocyclic systems. One notable application is in the synthesis of triazole derivatives. The reaction of aminoguanidine (B1677879) with related succinimide (B58015) structures under microwave irradiation showcases a pathway to 5-amino-1,2,4-triazoles rsc.org. Another approach involves the transition-metal-free reaction of carbodiimides with diazo compounds to yield 5-amino-1,2,3-triazoles rsc.org. Furthermore, the amino group can participate in cycloaddition reactions, such as the 1,3-dipolar azide-nitrile cycloaddition, to form triazole rings which can be further functionalized via cross-coupling reactions nih.gov. The synthesis of N-( chemrxiv.orgambeed.comrsc.orgtriazine-2-yl) amides from 2-amino chemrxiv.orgambeed.comrsc.orgtriazines and ketones also highlights the synthetic utility of amino groups in building complex nitrogen-containing heterocycles mdpi.com. While direct experimental data on this compound in these specific reactions is not extensively documented, its structural similarity to other 2-aminobenzamide (B116534) derivatives suggests its potential as a building block in the synthesis of fused heterocyclic systems like quinazolinones nih.govnih.gov.
Acylation and Alkylation at Nitrogen Centers
Both the amino and amide nitrogens of this compound can undergo acylation and alkylation, although the primary amino group is generally more reactive.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a common strategy for the protection of the amino group or for the synthesis of more complex amide structures. The acylation of 2-aminobenzamides is a well-established transformation, often utilized in the synthesis of biologically active molecules thieme-connect.comresearchgate.netrsc.orgnih.gov. For example, the reaction of 2-amino-2-butylhexanenitrile with benzoyl chloride readily forms an N-benzoyl derivative, highlighting the nucleophilicity of the amino group nih.gov.
Alkylation: The amino group can also be alkylated with alkyl halides or other electrophiles. However, polyalkylation is a common side reaction. The attempted N-alkylation of 2-azidobenzamide, a related compound, has been shown to lead to the formation of benzotriazinones and quinazolinones, indicating the complexity of such reactions nih.govnih.gov. In the context of 2-aminobenzimidazole, a similar heterocyclic system, alkylation and arylation reactions have been successfully carried out researchgate.net. Chiral 2-(aminomethyl)oxazolines have also been studied in alkylation reactions, demonstrating that the reaction's efficiency and stereoselectivity are highly dependent on the specific substrate and reaction conditions rsc.org. The benzamide (B126) chromophore is also utilized in stereochemical studies of primary and secondary amines, indicating its utility in derivatization researchgate.net.
Reactivity of the Benzyloxy Moiety
The benzyloxy group in this compound introduces another reactive site into the molecule, primarily involving the cleavage of the ether linkage and potential rearrangement reactions.
Cleavage Reactions of the Ether Linkage
The benzyl (B1604629) ether in the benzyloxy group is a commonly used protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the variety of methods available for its removal. The most prevalent method for the cleavage of benzyl ethers is catalytic hydrogenolysis youtube.comcommonorganicchemistry.comwikipedia.org. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like formic acid or cyclohexene (B86901) youtube.comorganic-chemistry.orgrsc.orgorganic-chemistry.orgmdma.ch. The reaction proceeds via the reductive cleavage of the carbon-oxygen bond, yielding the corresponding phenol (B47542) and toluene (B28343) ambeed.comyoutube.comjk-sci.com. The efficiency of the hydrogenolysis can be influenced by the catalyst, solvent, and the presence of other functional groups chemrxiv.orgrsc.orgstackexchange.comresearchgate.netacs.org.
| Method | Reagents and Conditions | Products | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, THF) | Phenol, Toluene | Mild conditions, high yield, clean reaction youtube.comcommonorganicchemistry.com. |
| Catalytic Transfer Hydrogenation | Pd/C, hydrogen donor (e.g., formic acid, cyclohexene) | Phenol, Toluene | Avoids the use of high-pressure hydrogen gas organic-chemistry.orgrsc.orgorganic-chemistry.orgmdma.ch. |
| Oxidative Cleavage | Oxidizing agents (e.g., CrO₃, O₃, NBS) | Phenol, Benzaldehyde/Benzoic Acid | Alternative to reductive methods wikipedia.org. |
| Lewis Acid Cleavage | Lewis acids (e.g., BCl₃) | Phenol, Benzyl halide | Useful for substrates sensitive to hydrogenation wikipedia.orgresearchgate.net. |
Wittig Rearrangement of Benzyloxy-Substituted Amides
The chemrxiv.orgorganic-chemistry.org-Wittig rearrangement is a notable reaction of benzyl ethers, involving the deprotonation of the benzylic carbon followed by a concerted rearrangement to form a diarylmethanol derivative. Studies on N-butyl-2-benzyloxybenzamides have shown that the N-butylamide group effectively promotes the chemrxiv.orgorganic-chemistry.org-Wittig rearrangement upon treatment with a strong base like butyllithium (B86547) mdpi.com. The resulting amide-substituted benzhydrol can be unstable and may cyclize to form phthalide (B148349) natural products or 3-aryl-3-hydroxyisoindolinones, which have shown potential as anticancer agents mdpi.com. The mechanism of the chemrxiv.orgorganic-chemistry.org-Wittig rearrangement is thought to proceed through a radical dissociation and recombination within a solvent cage scripps.edu. The efficiency and outcome of the rearrangement can be influenced by the substituents on the aromatic rings and the nature of the amide group nih.govnih.govresearchgate.net.
Aromatic Ring Reactivity and Substituent Effects
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The rate and regioselectivity of these reactions are governed by the electronic effects of the three substituents: the amino group, the benzamide group, and the benzyloxy group.
The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its strong +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant lumenlearning.comunizin.orglibretexts.org. The benzyloxy group (-OCH₂Ph) is also an activating, ortho-, para-directing group due to the +M effect of the oxygen atom. The benzamide group (-CONH₂) is a deactivating group and is meta-directing due to the electron-withdrawing nature of the carbonyl group (-M and -I effects) unizin.orglibretexts.orgwikipedia.org.
In this compound, the powerful activating and ortho-, para-directing effects of the amino and benzyloxy groups will dominate the deactivating and meta-directing effect of the benzamide group. The positions ortho and para to the amino and benzyloxy groups are therefore the most likely sites for electrophilic attack. Specifically, the positions C4 and C6 (ortho to the amino group) and C3 (ortho to the benzyloxy group) are activated. The directing effects of the amino and benzyloxy groups are synergistic, strongly activating the ring towards electrophilic substitution.
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
| -NH₂ (Amino) | +M > -I | Activating | Ortho, Para |
| -OCH₂Ph (Benzyloxy) | +M > -I | Activating | Ortho, Para |
| -CONH₂ (Benzamide) | -M, -I | Deactivating | Meta |
Given the positions of the existing substituents, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are ortho to the strongly activating amino group and meta to the deactivating benzamide group. The steric hindrance from the adjacent groups will also play a role in determining the final product distribution.
Electrophilic Aromatic Substitution Patterns
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of its three substituents: the amino (-NH₂), benzyloxy (-OCH₂C₆H₅), and benzamide (-CONH₂) groups.
Activating and Directing Effects : Both the amino and benzyloxy groups are strong activating groups and are ortho-, para-directors. cognitoedu.orglibretexts.orgsavemyexams.com They increase the electron density of the benzene ring through resonance, making the ring more susceptible to attack by electrophiles. cognitoedu.org The amino group at position C2 and the benzyloxy group at C5 significantly enhance the nucleophilicity of the aromatic ring.
Deactivating Effects : The benzamide group is a deactivating group and a meta-director due to its electron-withdrawing nature. However, the combined powerful activating effects of the amino and benzyloxy groups overcome the deactivating effect of the amide.
The positions ortho and para to the activating groups are C3, C4, and C6.
The C4 position is para to the strongly activating amino group and ortho to the benzyloxy group.
The C6 position is ortho to the amino group.
The C3 position is ortho to both the amino and benzyloxy groups.
Given the potent activating and directing nature of the amino group, electrophilic attack is most likely to occur at the positions para and ortho to it. cognitoedu.orgscispace.com Steric hindrance from the adjacent benzyloxy group and the benzamide group may influence the ratio of ortho to para products. Therefore, the primary sites for electrophilic substitution are predicted to be the C4 and C6 positions.
| Position | Influence of -NH₂ (at C2) | Influence of -OCH₂C₆H₅ (at C5) | Influence of -CONH₂ (at C1) | Predicted Reactivity |
|---|---|---|---|---|
| C3 | Ortho (Activating) | Ortho (Activating) | - | Possible, but may be sterically hindered |
| C4 | Para (Activating) | - | Meta (Deactivating) | Highly Favored |
| C6 | Ortho (Activating) | - | - | Favored |
Influence of Substituents on Reaction Rates (e.g., Hammett Correlations)
The Hammett equation, which describes a linear free-energy relationship, is a valuable tool for quantifying the influence of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orgyoutube.com The equation is given by:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which measures the electronic effect (resonance and inductive) of a substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
Studies on the competitive oxidation of para-substituted N-benzylbenzamides yielded a ρ value of -0.355, indicating the formation of a positively charged intermediate is facilitated by electron-donating substituents.
| Substituent | σ_meta | σ_para |
|---|---|---|
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | +0.37 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
This table provides standard Hammett constant values, illustrating the electronic-donating (negative values) or withdrawing (positive values) nature of various substituents.
Proposed Reaction Mechanisms
Free Radical Reaction Pathways
The aniline (B41778) moiety in this compound can participate in free radical reactions. beilstein-journals.org Peroxidase-catalyzed reactions of arylamines are known to produce N-centered free radicals. nih.govacs.org These radicals can undergo various subsequent reactions, including dimerization or acting as hydrogen donors. nih.govnih.gov
A potential pathway could involve the oxidation of the amino group to form an anilinium cation radical. This intermediate can then engage in further reactions. For instance, in the presence of other radical species, hydrogen atom transfer or addition reactions can occur. beilstein-journals.org The polarity of the reacting radical is crucial; electrophilic radicals react faster with the nucleophilic aniline ring. beilstein-journals.org The benzylic protons of the benzyloxy group could also be susceptible to abstraction by free radicals, leading to a benzyl-type radical, which is stabilized by the adjacent oxygen and phenyl ring.
Concerted vs. Stepwise Mechanisms (e.g., SN2 at Nitrogen)
While the primary amino group of this compound is nucleophilic, the concept of an Sₙ2 reaction at an amide nitrogen is more relevant to its N-substituted derivatives, specifically N-acyloxy-N-alkoxyamides. arkat-usa.orgresearchgate.netumich.edu In these systems, the amide nitrogen becomes electrophilic and susceptible to nucleophilic attack. researchgate.net
Theoretical and experimental studies have shown that these reactions proceed via a concerted Sₙ2 mechanism. arkat-usa.orgresearchgate.netnih.gov Key features of this mechanism include:
sp³ Hybridization : The amide nitrogen in these anomeric amides is pyramidal (sp³ hybridized), which makes Sₙ2 displacement possible. arkat-usa.orgresearchgate.net
Anomeric Weakening : The bond between the nitrogen and the acyloxy leaving group is weakened by an anomeric effect, where a lone pair from the adjacent alkoxy oxygen donates into the σ* orbital of the N-O bond. arkat-usa.org
Transition State : The reaction proceeds through a near-linear transition state with significant charge separation, where the leaving group departs as the nucleophile forms a new bond with the nitrogen. arkat-usa.orgresearchgate.net
Activation Entropy : These reactions are characterized by large negative entropies of activation (around –100 J K⁻¹mol⁻¹), consistent with an associative, ordered transition state. arkat-usa.org
If this compound were converted into an appropriate N-alkoxy-N-acyloxy derivative, it would be expected to undergo such Sₙ2 reactions at the amide nitrogen.
Isodiazene Intermediate Formation and Decomposition
The primary amino group of this compound, being an aniline derivative, can be converted into a monosubstituted isodiazene intermediate (Ar-N=NH) under mild deamination conditions using anomeric amide reagents. nih.govacs.orgorganic-chemistry.org
The proposed mechanism involves:
Formation : The primary amine reacts with a suitable reagent to form the isodiazene intermediate.
Decomposition : Unlike isodiazenes derived from secondary amines, which may decompose through concerted pathways, primary isodiazenes can decompose to form cage-escaping free radicals. nih.govacs.orgwikipedia.org This process involves the elimination of dinitrogen (N₂).
Radical Chain Process : The decomposition initiates a free-radical chain reaction involving hydrogen-atom transfer, leading to the final deaminated product. nih.govacs.orgorganic-chemistry.org
This pathway represents a modern method for the deamination of anilines, proceeding through distinct radical intermediates rather than traditional diazotization routes. nih.gov
Structure Reactivity and Structure Activity Relationship Sar Studies
Impact of Substituents on Chemical Transformations
The reactivity of the 2-aminobenzamide (B116534) scaffold is significantly influenced by the nature of the substituents on the aromatic ring. In the case of 2-Amino-5-(benzyloxy)benzamide, the primary amino group (-NH2) and the benzyloxy group (-OCH2C6H5) at the C5 position play pivotal roles in directing the molecule's chemical behavior.
The amino group, being an activating group, increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution. Conversely, the benzamide (B126) group is a deactivating group. The interplay of these electronic effects governs the regioselectivity and rate of various chemical reactions.
In the context of chemical transformations such as the synthesis of quinazolinones, a common reaction for 2-aminobenzamides, the electronic nature of the substituents is a key determinant of reaction efficiency. Studies on substituted 2-aminobenzamides have shown that electron-rich substituents tend to enhance the reactivity of the molecule. mdpi.com For instance, in palladium-catalyzed carbonylative coupling reactions with aryl iodides, 2-aminobenzamides bearing electron-donating groups exhibit higher reactivity compared to those with electron-withdrawing groups. mdpi.com This suggests that the electron-donating nature of the amino group in this compound would likely facilitate such transformations.
The benzyloxy group, while sterically larger than a simple methoxy (B1213986) group, also possesses an electron-donating character through resonance, which would further contribute to the increased nucleophilicity of the aromatic ring. However, the steric bulk of the benzyloxy group could also introduce steric hindrance, potentially influencing the accessibility of reagents to the reactive sites.
A summary of the expected influence of substituents on the reactivity of the 2-aminobenzamide core is presented in the table below.
| Substituent Position | Electronic Effect | Expected Impact on Reactivity |
| C2-Amino | Electron-donating (activating) | Increases reactivity towards electrophiles |
| C5-Benzyloxy | Electron-donating (activating) | Increases reactivity towards electrophiles |
| C1-Benzamide | Electron-withdrawing (deactivating) | Decreases overall ring reactivity |
Rational Design Principles for Modulating Reactivity
Rational design principles for modulating the reactivity of this compound would involve strategic modifications to its structure to achieve desired chemical outcomes. These principles are often guided by an understanding of the reaction mechanisms and the electronic and steric effects of different functional groups.
To enhance the reactivity towards electrophiles, one could introduce additional electron-donating groups on the benzyloxy ring or the main benzamide ring. Conversely, to decrease reactivity, electron-withdrawing groups could be incorporated. The choice and position of these substituents would allow for fine-tuning of the electronic properties of the molecule.
For reactions where the primary amino group is the key nucleophile, its reactivity can be modulated. For instance, conversion of the amine to an amide would significantly decrease its nucleophilicity. Conversely, the introduction of groups that increase the electron density on the nitrogen atom would enhance its nucleophilicity.
Another key aspect of rational design is the consideration of steric factors. The bulky benzyloxy group can be modified to be smaller or larger to either facilitate or hinder the approach of reactants to a specific site on the molecule. For example, replacing the benzyl (B1604629) group with a smaller alkyl group could reduce steric hindrance around the C5 position.
The following table outlines some rational design principles for modulating the reactivity of this compound.
| Design Goal | Proposed Modification | Rationale |
| Increase nucleophilicity of the aromatic ring | Introduction of electron-donating groups on the benzyloxy ring | Enhances the overall electron-donating effect |
| Decrease nucleophilicity of the aromatic ring | Introduction of electron-withdrawing groups on the benzamide ring | Reduces the electron density of the aromatic system |
| Modulate reactivity of the primary amino group | Acylation or alkylation of the amino group | Alters the nucleophilicity and steric environment of the nitrogen atom |
| Alter steric accessibility | Modification of the size of the benzyloxy group | Controls steric hindrance at the C5 position |
Elucidation of Key Structural Features for Molecular Recognition (excluding specific biological outcomes)
The ability of this compound to be recognized by other molecules is intrinsically linked to its three-dimensional shape, electronic surface potential, and the presence of specific functional groups that can participate in intermolecular interactions.
The primary amino group at the C2 position is a critical feature for molecular recognition. This group can act as a hydrogen bond donor, forming favorable interactions with hydrogen bond acceptors on a partner molecule. The two hydrogen atoms on the nitrogen can participate in distinct hydrogen bonds, providing a degree of specificity in molecular interactions. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor.
In the context of ligand-receptor interactions, the amino group of 2-aminobenzamide derivatives has been identified as a key zinc-binding group in certain metalloenzymes, highlighting its importance in coordinating with metal ions. The ability of the primary amino group to engage in ionic interactions when protonated further expands its potential roles in molecular recognition.
The conformation of a ligand is often different in its bound state compared to its unbound state in solution. The energetic cost of adopting a specific, and potentially higher energy, conformation for binding is a key consideration in molecular recognition. The phenyl ring of the benzyloxy group can participate in various non-covalent interactions, including van der Waals forces, and hydrophobic interactions. The flexibility of the benzyloxy group allows it to adopt a conformation that maximizes these favorable interactions within a binding pocket.
Computational Chemistry and in Silico Modeling of 2 Amino 5 Benzyloxy Benzamide
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Flexibility Analysis:There are no available studies detailing the conformational landscape, flexibility, or dynamic behavior of 2-Amino-5-(benzyloxy)benzamide through MD simulations.
Without access to peer-reviewed articles or database entries containing these specific computational chemistry findings for this compound, generating a scientifically accurate and informative article that adheres to the provided outline is not feasible.
Solvent Effects on Molecular Behavior
The surrounding solvent environment can profoundly influence the conformation, electronic structure, and reactivity of a molecule. For this compound, variations in solvent polarity, proticity, and dielectric constant are expected to alter its molecular behavior. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, employing implicit or explicit solvent models, can predict these effects.
Computational studies on related amino-substituted benzamide (B126) derivatives have demonstrated that changes in solvent can shift the equilibrium between different conformers and affect the electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). Such shifts in electronic properties can, in turn, impact the molecule's reactivity and spectroscopic characteristics. A comprehensive in silico analysis for this compound would involve simulating its behavior in a range of solvents to create a detailed map of its solvent-dependent molecular properties.
Quantum Chemical Studies of Reaction Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about the energy landscapes of reaction pathways. For this compound, these methods can be used to study its synthesis, degradation, or metabolic transformation.
Transition State Characterization
A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Quantum chemical methods, particularly DFT, are powerful tools for locating and characterizing the geometry and energy of transition states. While no specific transition state calculations for reactions involving this compound were identified in the literature, we can infer the methodology.
For a hypothetical reaction, such as the acylation of the amino group, computational chemists would model the reactants, products, and potential intermediates. Various algorithms would then be employed to locate the transition state structure connecting the reactants and products. Frequency calculations are a critical step in this process; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a fundamental parameter in chemical kinetics.
Kinetic Isotope Effect (KIE) Predictions
The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope at a specific atomic position. Quantum chemical calculations can predict KIEs by determining the vibrational frequencies of the reactants and the transition state for the isotopically labeled and unlabeled species.
For instance, in a reaction involving the cleavage of a C-H bond on the benzylic carbon of the benzyloxy group in this compound, a primary KIE would be expected upon substitution of hydrogen with deuterium. Computational modeling can predict the magnitude of this effect. A large intermolecular KIE was observed in the dual benzylic C-H bond amination of 2-aminobenzamides with methylarenes, suggesting that the cleavage of the benzyl (B1604629) C-H bond is involved in the rate-determining step rsc.org. While this study did not specifically use this compound, it illustrates the type of mechanistic insight that KIE predictions can provide for related transformations. Theoretical predictions of KIEs for reactions of this compound would offer valuable information about the nature of bond-breaking and bond-forming steps in its chemical transformations.
Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities with Target Biomolecules
Docking algorithms explore the conformational space of the ligand within the binding site of a receptor and use a scoring function to estimate the binding affinity. This process can predict the most likely binding mode and provide a quantitative estimate of the strength of the interaction. Although specific docking studies for this compound were not found, numerous studies on other benzamide derivatives highlight the utility of this approach.
For example, molecular docking studies on various benzamide derivatives have been used to predict their interactions with enzymes and receptors. These studies typically reveal that the benzamide moiety can act as a scaffold, with its substituents forming specific interactions with the amino acid residues in the binding pocket of the target protein. The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank potential ligands and prioritize them for experimental testing. For this compound, docking studies against a panel of biomolecular targets could reveal its potential biological activities and guide the design of derivatives with improved affinity and selectivity.
Table 1: Representative Docking Scores for Benzamide Derivatives Against Various Targets
| Derivative Class | Target | Docking Score (kcal/mol) | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Glucosidase | -9.7 to -8.0 | nih.gov |
| Benzimidazole Derivatives | EGFR | -8.4 to -7.8 | ukm.my |
| 2-amino-1,4-naphthoquinone-benzamides | Not Specified | Not Specified | nih.gov |
This table is illustrative and shows data for related benzamide classes, as specific data for this compound is not available.
Hydrogen Bonding and Hydrophobic Interaction Profiling
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being particularly important. Computational tools can analyze the predicted binding pose of a ligand to identify and characterize these interactions.
Hydrogen Bonding: The amino (-NH2) and amide (-CONH2) groups of this compound are potent hydrogen bond donors and acceptors. The oxygen atom of the benzyloxy group can also act as a hydrogen bond acceptor. In a protein binding site, these groups can form specific hydrogen bonds with the backbone or side chains of amino acids such as serine, threonine, aspartate, glutamate (B1630785), and asparagine. Computational studies on other amino-substituted benzamides have confirmed the crucial role of such hydrogen bonds in stabilizing the ligand-receptor complex nih.gov.
Hydrophobic Interactions: The two phenyl rings in this compound provide significant hydrophobic character to the molecule. These aromatic rings can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, phenylalanine, and tryptophan within the binding pocket of a target protein researchgate.netnih.gov. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein. Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic amino acid residues can further contribute to the binding affinity.
A detailed in silico interaction profiling of this compound would involve docking it into various target proteins and meticulously analyzing the resulting poses to map out all potential hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding the structural basis of its potential biological activity and for designing new analogues with optimized interaction profiles.
Table 2: Potential Interacting Moieties of this compound and Corresponding Protein Residues
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Amino group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |
| Amide group (-CONH2) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine, Serine, Threonine |
| Benzyloxy oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |
| Phenyl rings | Hydrophobic, Pi-pi Stacking | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Tyrosine |
In Silico Assessment of Molecular Recognition Elements
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the in silico assessment of molecular recognition elements for this compound. While computational methods such as molecular docking and molecular dynamics are crucial for understanding how a ligand interacts with a biological target, dedicated research applying these techniques to this compound appears to be limited or not publicly available.
In silico studies on analogous compounds, particularly those with a benzamide scaffold, have been more broadly reported, especially in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. These studies often involve docking the benzamide derivatives into the active site of the PARP enzyme to predict binding modes and affinities. Key molecular recognition elements for this class of compounds typically involve hydrogen bonding between the amide group of the ligand and amino acid residues in the protein's active site, as well as pi-pi stacking interactions involving the aromatic rings.
For instance, molecular docking studies on various benzamide derivatives targeting PARP-1 have revealed critical hydrogen bond interactions with residues such as Glycine, Serine, and Arginine within the enzyme's catalytic pocket. The benzamide moiety is often essential for these interactions, acting as a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate.
While these general findings for the benzamide class of compounds are informative, the specific interaction patterns and molecular recognition elements for this compound would be influenced by its unique substitution pattern, including the 2-amino and 5-benzyloxy groups. The benzyloxy group, in particular, could engage in additional hydrophobic or aromatic interactions that would modulate the binding affinity and selectivity towards a specific biological target.
Without dedicated in silico studies on this compound, a detailed analysis of its molecular recognition elements remains speculative. Future computational research, including molecular docking, quantum mechanics/molecular mechanics (QM/MM) calculations, and molecular dynamics simulations, would be necessary to elucidate the specific interactions that govern its biological activity. Such studies would provide valuable insights into its mechanism of action and could guide the design of more potent and selective derivatives.
Advanced Analytical Methodologies for Research on 2 Amino 5 Benzyloxy Benzamide
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation and purification of 2-Amino-5-(benzyloxy)benzamide from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method's adaptability makes it suitable for both analytical and preparative-scale separations. A typical approach involves reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. For benzamide (B126) derivatives, a C18 column is frequently utilized. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives like formic acid to ensure compatibility with mass spectrometry (MS) detectors, or phosphoric acid for UV detection. This setup allows for the efficient separation of the target compound from impurities and by-products.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds from the column. Gradient allows for separation of compounds with varying polarities. |
| Detector | UV Spectrophotometer or Mass Spectrometer (MS) | Detects and quantifies the compound as it elutes. |
| Mode | Isocratic or Gradient | Maintains constant or varied mobile phase composition, respectively. |
Gas Chromatography (GC) can also be employed, particularly for purity assessment and quantitative analysis. However, due to the low volatility of this compound, a derivatization step is typically required. This process involves converting the amino and amide groups into less polar, more volatile derivatives. Common derivatization agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or chloroformates. Once derivatized, the compound can be analyzed on a capillary column, such as one with a Chirasil-Val stationary phase, which is also capable of separating stereoisomers.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Required (e.g., with MTBSTFA or chloroformates) | Increases volatility for gas-phase analysis. |
| Stationary Phase (Column) | Capillary Column (e.g., HP-5MS, Chirasil-Val) | Separates volatile derivatives. Chiral columns can separate enantiomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection and structural information. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
Electrochemical Methods for Redox Behavior
Electrochemical techniques offer valuable insights into the redox (reduction-oxidation) properties of this compound, focusing on its electroactive aromatic amino group. srce.hr These methods are sensitive, rapid, and provide information on reaction mechanisms involving electron transfer. srce.hr
Cyclic Voltammetry for Oxidation Processes
Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the oxidation and reduction processes of a substance. srce.hr For this compound, CV can be used to determine its oxidation potential, which is related to the ease with which it can lose electrons. In a typical CV experiment, a voltage is scanned between two limits, and the resulting current is measured. The oxidation of the 2-amino group on the benzene (B151609) ring would appear as an anodic peak in the voltammogram. rasayanjournal.co.in
The initial step in the electrochemical oxidation of aromatic amines like this compound is the transfer of a single electron to form a cation radical. The stability and subsequent reaction pathways of this intermediate are influenced by factors such as the solvent, pH, and the nature of substituents on the aromatic ring. researchgate.net
Studies of Quinonediimine Derivative Formation
The cation radical formed during the initial one-electron oxidation of the aromatic amino group is highly reactive. This intermediate can undergo further chemical reactions, most notably coupling reactions. For anilines with an unsubstituted para-position (relative to the amino group), head-to-tail and tail-to-tail coupling can occur. In the case of this compound, the amino group is para to the benzyloxy substituent. The electrochemical oxidation can lead to the formation of a resonance-stabilized radical. Subsequent deprotonation and further oxidation can ultimately result in the formation of quinonediimine derivatives. This pathway is a known mechanistic route for the electropolymerization of aniline (B41778) and its derivatives, leading to complex, often colored, products. researchgate.net
Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of a newly synthesized chemical compound. It provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), which are then compared against the theoretical values calculated from the molecular formula. This comparison is a critical check for the purity of the sample and serves to confirm its empirical formula.
For this compound, the molecular formula is C₁₄H₁₄N₂O₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. Any significant deviation between the experimentally determined percentages and the theoretical values would indicate the presence of impurities or an incorrect structural assignment.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 69.41% |
| Hydrogen | H | 5.82% |
| Nitrogen | N | 11.56% |
| Oxygen | O | 13.21% |
Data calculated based on the molecular formula C₁₄H₁₄N₂O₂.
Future Research Directions and Theoretical Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of benzamide (B126) derivatives is a well-established field, yet there remains significant scope for the development of more efficient, sustainable, and versatile synthetic methodologies. Future research into novel synthetic pathways for 2-Amino-5-(benzyloxy)benzamide and its analogs could focus on several key areas.
One promising direction is the development of metal-free catalytic systems. For instance, novel metal-free approaches for the synthesis of quinazolinones from 2-aminobenzamides have been developed, utilizing dual benzylic C-H bond amination. rsc.org Exploring similar strategies could lead to more environmentally friendly and cost-effective syntheses of complex benzamide structures. Another area of interest is the refinement of existing methods, such as the conversion of carboxylic acids to amides. The traditional route via acid chlorides can be effective, but new reagents and conditions could improve yields and reduce side reactions like epimerization. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Metal-Free Catalysis | Reduced environmental impact, lower cost, avoidance of toxic metal contaminants. | Development of novel organocatalysts or radical-mediated reactions for C-N bond formation. rsc.org |
| Advanced Coupling Reagents | Higher yields, improved substrate scope, milder reaction conditions. | Design of new coupling agents that minimize side reactions and are easily removed from the product mixture. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Adaptation of existing batch syntheses to continuous flow systems for the production of benzamide intermediates. |
| Biocatalysis | High selectivity (chemo-, regio-, and stereo-selectivity), environmentally benign. | Identification and engineering of enzymes capable of catalyzing the amidation of benzoyl derivatives. |
Development of Advanced Computational Models for Prediction of Reactivity and Interactions
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the development of more sophisticated computational models can provide deeper insights into its chemical reactivity, intermolecular interactions, and potential biological activities.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the biological activities of 2-benzyloxy benzamide derivatives. Future models could incorporate more advanced machine learning algorithms, such as deep neural networks, to capture more complex relationships between molecular structure and activity. These models can be trained on larger and more diverse datasets to improve their predictive power.
Molecular docking and molecular dynamics (MD) simulations are crucial for understanding how benzamide derivatives interact with biological targets. nih.govsemanticscholar.org The advancement of these techniques, including the use of enhanced sampling methods and more accurate force fields, will allow for a more realistic simulation of the binding process. This can help in identifying key interactions, predicting binding affinities, and understanding the dynamic nature of the ligand-receptor complex. semanticscholar.org Crystal structure prediction (CSP) methods can also be employed to understand the solid-state properties of benzamide derivatives, which is crucial for pharmaceutical development. acs.org
Table 2: Advanced Computational Modeling Techniques
| Modeling Technique | Application for Benzamide Scaffolds | Future Development Focus |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Elucidating the relationship between 3D molecular fields and biological activity. semanticscholar.org | Integration with machine learning to improve model accuracy and interpretability. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes to understand binding stability and conformational changes. nih.gov | Longer simulation times, use of polarizable force fields, and enhanced sampling techniques for more accurate predictions. |
| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and bond dissociation energies to predict reactivity. acs.org | Development of more efficient QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study enzymatic reactions and charge transfer processes. |
| Artificial Neural Networks (ANN) | Building non-linear models to predict biological activities with high accuracy. | Application of deep learning architectures and transfer learning from large chemical datasets. |
Expansion of Structure-Based Design Principles for Benzamide Scaffolds
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. unife.it Expanding the principles of SBDD for this scaffold is a key area for future research.
One avenue of exploration is the design of benzamide-based foldamers, which are oligomers that adopt well-defined secondary structures. These can be designed to mimic protein secondary structures like α-helices, enabling them to disrupt protein-protein interactions (PPIs) that are often considered "undruggable." scispace.com By strategically placing functional groups on the benzamide backbone, researchers can create topographical mimics of key recognition residues on a protein surface. scispace.com
Another important principle is the use of computational docking and structure-based optimization to rationally design novel derivatives. nih.gov By analyzing the binding mode of a lead compound within a target's active site, modifications can be proposed to enhance interactions, such as adding hydrogen bond donors or acceptors to engage with specific residues. drugdesign.org This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.govnih.gov
The development of novel scaffolds based on the benzamide core is also a promising direction. By modifying the core structure or incorporating it into larger, more complex molecules, new chemical space can be explored. This can lead to the discovery of compounds with novel mechanisms of action or improved pharmacokinetic properties. nih.govnih.gov
Table 3: Key Principles in Structure-Based Design for Benzamides
| Design Principle | Description | Application Example |
|---|---|---|
| Scaffold Hopping | Replacing the core molecular scaffold with a bioisosteric equivalent to explore new chemical space and improve properties. | Replacing a known core with a benzamide scaffold to maintain key binding interactions while altering physicochemical properties. unife.it |
| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. | Using benzamide-containing fragments as starting points for building more complex inhibitors. |
| Mimicking Secondary Structures | Designing non-peptidic scaffolds (foldamers) that mimic the spatial orientation of key residues on protein secondary structures like α-helices. scispace.com | Creating oligobenzamides that present side chains in a helical fashion to inhibit protein-protein interactions. scispace.com |
| Allosteric Modulation | Designing molecules that bind to a site on the receptor distinct from the primary (orthosteric) site to modulate its activity. semanticscholar.org | Developing benzamide derivatives as negative allosteric modulators (NAMs) for receptors like mGluR5. semanticscholar.org |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-5-(benzyloxy)benzamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound can be optimized using the following strategies:
- Mitsunobu Reaction : For introducing the benzyloxy group, a Mitsunobu reaction between 4-hydroxybenzonitrile and benzyl alcohol derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 100°C yields intermediates with >70% efficiency .
- Suzuki–Miyaura Cross-Coupling : To functionalize the aromatic core, palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in Na₂CO₃ and DME at 80°C achieves ~65% yield .
- Purification : Use reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water gradients) to isolate the product with >95% purity .
Q. Key Reaction Table
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mitsunobu Reaction | Pd(PPh₃)₄, DMF, 100°C | 70–75% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | ~65% | |
| HPLC Purification | Acetonitrile/water gradient | >95% |
Q. What spectroscopic techniques are critical for characterizing this compound's purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzamide backbone and substituent positions. For example, the amino proton (-NH₂) appears as a singlet at δ 6.2–6.5 ppm, while the benzyloxy group’s aromatic protons show splitting patterns between δ 7.3–7.5 ppm .
- HPLC Analysis : Reverse-phase HPLC (e.g., 60:40 methanol/water) validates purity, with retention times compared to standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 243.267) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and cellular models for this compound?
Methodological Answer: Contradictions often arise from off-target effects or cellular metabolism. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., tyrosinase IC₅₀) using both spectrophotometric (e.g., dopachrome formation) and fluorometric assays .
- Metabolic Profiling : Use LC-MS to identify metabolites in cellular lysates and assess their activity .
- Gene Knockdown : Apply siRNA targeting suspected off-target pathways (e.g., MAPK14) to isolate primary effects .
Q. What computational strategies are effective in predicting the binding modes of this compound to enzymes like HDAC2 or tyrosinase?
Methodological Answer:
- E-Pharmacophore Modeling : Generate hypotheses using co-crystallized ligands (e.g., HDAC2 inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) to identify critical interaction features (e.g., aromatic rings, H-bond donors) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, prioritizing compounds with negative binding free energy (ΔG ≤ -8 kcal/mol) .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤ 2 Å) .
Q. How does the substitution pattern on the benzamide core influence the compound's physicochemical properties?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase acidity (pKa ~3.5 vs. ~5.0 for -OCH₃), affecting solubility and reactivity .
- Steric Effects : Bulky substituents (e.g., benzyloxy at position 5) reduce enzymatic accessibility, lowering IC₅₀ values by ~30% compared to smaller groups .
- LogP Optimization : Introduce polar groups (e.g., -NH₂) to reduce LogP (e.g., from 2.1 to 1.5) and improve aqueous solubility .
Q. What in vitro assays are most reliable for evaluating the anti-inflammatory potential of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition : Measure inhibition of MAPK14 (via ELISA) and leukotriene A-4 hydrolase (spectrophotometric assay) at 10–100 μM concentrations .
- Cytokine Profiling : Use LPS-stimulated macrophages to quantify TNF-α and IL-6 suppression via ELISA .
- COX-2 Selectivity : Compare COX-2/COX-1 inhibition ratios using a fluorometric kit (e.g., Cayman Chemical) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
